sodium 2-(3-iodo-4-methoxyphenoxy)propanoate
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Overview
Description
Sodium 2-(3-iodo-4-methoxyphenoxy)propanoate is a complex chemical compound that has garnered significant interest in scientific research and industry. This compound is known for its unique chemical structure, which includes an iodine atom, a methoxy group, and a phenoxy group attached to a propanoate backbone. Its molecular formula is C10H10INO4Na, and it is often used in various chemical and biological applications due to its distinctive properties.
Preparation Methods
The synthesis of sodium 2-(3-iodo-4-methoxyphenoxy)propanoate typically involves several steps:
Synthetic Routes: The synthesis begins with the iodination of 4-methoxyphenol to produce 3-iodo-4-methoxyphenol. This intermediate is then reacted with 2-bromopropanoic acid in the presence of a base to form the desired product.
Reaction Conditions: The iodination reaction is usually carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The subsequent reaction with 2-bromopropanoic acid is performed under basic conditions, often using sodium hydroxide as the base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 2-(3-iodo-4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or cyanides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate. Reactions are often carried out in solvents such as ethanol, methanol, or acetonitrile.
Major Products: Depending on the reaction, major products can include 2-(3-hydroxy-4-methoxyphenoxy)propanoate, 2-(3-amino-4-methoxyphenoxy)propanoate, and other substituted derivatives.
Scientific Research Applications
Sodium 2-(3-iodo-4-methoxyphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of sodium 2-(3-iodo-4-methoxyphenoxy)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Sodium 2-(3-iodo-4-methoxyphenoxy)propanoate can be compared with other similar compounds:
Similar Compounds: Compounds such as sodium 2-(4-methoxyphenoxy)propanoate, sodium 2-(3-chloro-4-methoxyphenoxy)propanoate, and sodium 2-(3-bromo-4-methoxyphenoxy)propanoate share structural similarities.
Uniqueness: The presence of the iodine atom in this compound imparts unique properties, such as higher molecular weight and potential for radiolabeling.
Properties
IUPAC Name |
sodium;2-(3-iodo-4-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4.Na/c1-6(10(12)13)15-7-3-4-9(14-2)8(11)5-7;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPWCSFIOCMBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1)OC)I.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INaO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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